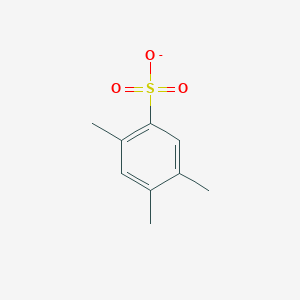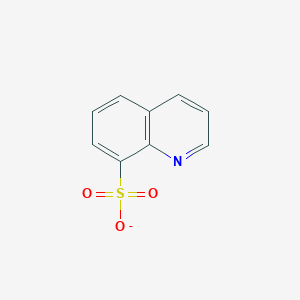![molecular formula C14H14N2O3S B280712 N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as TMB-6S, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMB-6S belongs to the class of sulfonamide compounds and is known for its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the binding of the compound to the active site of the enzyme. This compound has been found to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. The binding of this compound to the active site of the enzyme is reversible, and the compound can be displaced by other molecules that bind to the same site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase can also lead to a decrease in the production of bicarbonate ions in the body, which can be beneficial in the treatment of conditions such as epilepsy and metabolic alkalosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments is its specificity for certain enzymes. This compound has been found to selectively inhibit carbonic anhydrase, which can be beneficial in experiments that require the inhibition of this enzyme. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
For research on N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide include the development of more efficient synthesis methods, the identification of other enzymes that this compound can inhibit, and the investigation of potential side effects and optimal dosages for therapeutic applications.
Métodos De Síntesis
The synthesis of N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 2-aminobenzoic acid with 2,3,4-trimethyl-1-nitro-1H-indole in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfamic acid to form this compound. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been the development of this compound as a potential inhibitor of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and the inhibition of certain enzymes can have therapeutic effects. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and other conditions.
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
N,N,1-trimethyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-15(2)20(18,19)12-8-7-11-13-9(12)5-4-6-10(13)14(17)16(11)3/h4-8H,1-3H3 |
Clave InChI |
UOTGEVBCAVTTKN-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
SMILES canónico |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Solubilidad |
14 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
